Methyl zinc
Description
Historical Context and Early Discoveries of Methylzinc Compounds
The field of organometallic chemistry effectively began in 1849 with the work of English chemist Edward Frankland. digitellinc.comchemeurope.com While working in the laboratory of Robert Bunsen at the University of Marburg, Frankland synthesized the first organozinc compounds. acs.orgwikipedia.org His initial experiments involved heating ethyl iodide with metallic zinc, which produced diethylzinc (B1219324). wikipedia.orgwikipedia.org Shortly thereafter, in the same year, he applied this method to methyl iodide, leading to the landmark synthesis of dimethylzinc (B1204448). wikipedia.orgqmul.ac.ukillinois.edu
Frankland's synthesis involved heating methyl iodide with zinc in a sealed glass tube. wikipedia.org Upon breaking the seal of the tube containing the reaction residue, a greenish-blue flame several feet long was produced when a few drops of water were added, an event that caused considerable excitement. illinois.edu This dramatic reactivity highlighted the unique nature of these new substances. These early dialkylzinc compounds, including dimethylzinc and diethylzinc, were the first compounds prepared that contained a metal-to-carbon sigma bond. chemeurope.com
Frankland's discovery was not merely a synthetic curiosity; it had profound theoretical implications. His investigations into these organozinc bodies led him to propose the concept of "combining power," a forerunner to the modern theory of valence, in 1852. wikipedia.org He recognized a consistent saturation capacity for each element's atoms, a foundational concept in chemical bonding. wikipedia.org The synthesis of a homologous series of zinc alkyls, including dimethylzinc and later diamylzinc, further solidified these early organometallic principles. illinois.edu
| Key Figure | Year | Contribution |
| Edward Frankland | 1849 | First synthesis of diethylzinc and dimethylzinc. wikipedia.orgwikipedia.orgwikipedia.org |
| Edward Frankland | 1852 | Proposed the concept of "combining power" or valence based on organozinc studies. wikipedia.org |
| James Alfred Wanklyn | 1858 | Reported the first synthesis of an organozincate complex. wikipedia.orgdigitellinc.com |
Fundamental Principles of Organozinc Chemistry Relevant to Methylzinc
The chemistry of methylzinc compounds is governed by the nature of the carbon-zinc (C-Zn) bond and the resulting molecular structure.
Bonding: The C-Zn bond is a polar covalent bond, with polarity directed toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org Despite this polarity, the C-Zn bond is considered more covalent than the carbon-magnesium or carbon-lithium bonds found in Grignard and organolithium reagents, respectively. slideshare.netmsu.edu This increased covalent character moderates the reactivity of the methyl group.
Structure: Diorganozinc compounds, such as dimethylzinc (Zn(CH₃)₂), typically feature a linear C-Zn-C arrangement, with the zinc atom adopting sp-hybridization. wikipedia.orglibretexts.org This linear geometry results in a nonpolar molecule with a zero dipole moment, which explains its solubility in nonpolar solvents. wikipedia.org Unlike organometallic compounds of lighter Group 2 elements like beryllium and magnesium, dialkylzincs show a low tendency to form bridges via alkyl groups, a consequence of the zinc atom's larger size and lower electron deficiency. wikipedia.org
Reactivity: Methylzinc compounds are pyrophoric, meaning they can ignite spontaneously in air. wikipedia.orgwikipedia.org They also react violently with protic solvents like water. wikipedia.org Consequently, they must be handled using air-free techniques under an inert atmosphere of nitrogen or argon. chemeurope.com While highly reactive, they are generally less reactive than their Grignard and organolithium counterparts. wikipedia.orguwimona.edu.jm This attenuated reactivity allows for greater functional group tolerance in chemical reactions, making them valuable reagents in organic synthesis. researchgate.net
In solution, organozinc halides (RZnX) exist in a dynamic equilibrium with the corresponding diorganozinc (R₂Zn) and zinc halide (ZnX₂) species. This is known as the Schlenk equilibrium. wikipedia.orglibretexts.org For methylzinc iodide, the equilibrium can be shifted by distilling the more volatile dimethylzinc, a technique Frankland used in his original preparations. uwimona.edu.jmlibretexts.org
2 CH₃ZnI ⇌ (CH₃)₂Zn + ZnI₂
Academic Significance of Methylzinc in Main-Group Organometallic Research
Methylzinc compounds have held significant academic importance since their discovery, contributing to both fundamental chemical theory and practical synthetic applications.
Initially, dimethylzinc and its analogues were the first available sources of nucleophilic alkyl groups for organic synthesis. libretexts.orguwimona.edu.jm They were instrumental in early alkylation reactions, transferring methyl groups to various organic and inorganic substrates. libretexts.org Frankland himself demonstrated their utility in synthesizing other organometallic compounds, such as tetraethyltin (B1219993) from diethylzinc, pioneering the use of transmetalation reactions that remain fundamental to organometallic chemistry today. acs.org
While the discovery of the more conveniently handled Grignard reagents around 1900 led to a decline in the widespread use of organozincs, they have seen a resurgence in modern chemistry. libretexts.orgresearchgate.net Their moderate reactivity is now exploited for high selectivity in complex syntheses. researchgate.net For instance, the lower reactivity of organozincs compared to organolithium or Grignard reagents makes them particularly useful for the partial alkylation of element polyhalides. uwimona.edu.jm
More recently, research has uncovered novel modes of reactivity for methylzinc compounds. Dimethylzinc, in the presence of a small amount of air, has been shown to be a superior initiator for certain radical reactions compared to conventional initiators like triethylborane. nih.govacs.org This discovery has opened new avenues in radical chemistry, a vital area of modern organic synthesis. nih.gov The study of organozinc compounds continues to provide deeper understanding of reaction mechanisms, bonding in main-group metals, and the design of new, highly selective chemical transformations. researchgate.net
Properties
CAS No. |
42217-98-1 |
|---|---|
Molecular Formula |
CH3Zn- |
Molecular Weight |
80.4 g/mol |
IUPAC Name |
carbanide;zinc |
InChI |
InChI=1S/CH3.Zn/h1H3;/q-1; |
InChI Key |
DXRNQWQBMGZRJX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Zn] |
Origin of Product |
United States |
Synthetic Methodologies for Methylzinc Compounds
Direct Synthesis Routes for Dimethylzinc (B1204448) (Zn(CH₃)₂)
The direct synthesis of dimethylzinc, a volatile and pyrophoric liquid, has been a cornerstone of organozinc chemistry since its discovery. These methods typically involve the reaction of a methyl halide with zinc metal, which often requires activation to enhance its reactivity.
Reactions Involving Activated Zinc Metal and Methyl Halides
2 Zn + 2 CH₃I → Zn(CH₃)₂ + ZnI₂ researchgate.net
To facilitate this reaction, the zinc metal must be activated. A common method for activation is the use of a zinc-copper couple. wikipedia.org This bimetallic system enhances the rate of the reaction. The process involves treating zinc dust with a copper salt, such as copper(I) chloride or copper(I) cyanide, to create a more reactive surface.
The reaction with methyl iodide is vigorous and exothermic. Due to the highly pyrophoric nature of dimethylzinc, these syntheses must be carried out under an inert atmosphere, such as nitrogen or argon, using air-free techniques. wikipedia.org
| Reactants | Activator | Product | Byproduct | Reference |
| Zinc, Methyl iodide | None (elevated temperature) | Dimethylzinc | Zinc iodide | researchgate.net |
| Zinc, Methyl iodide | Zinc-Copper couple | Dimethylzinc | Zinc iodide | wikipedia.org |
Utilization of Zinc-Alkali Metal Alloys
An alternative direct synthesis route involves the use of zinc-alkali metal alloys, most commonly a zinc-sodium alloy. researchgate.net This method offers the advantage of proceeding under milder conditions compared to the high temperatures required for the reaction with zinc metal alone. The sodium in the alloy assists in the reaction with the methyl halide. researchgate.net
The reaction using a zinc-sodium alloy can be represented as:
Zn + 2 Na + 2 CH₃I → Zn(CH₃)₂ + 2 NaI sciencemadness.org
This approach is efficient for the preparation of dimethylzinc, with the sodium iodide byproduct being easily separated. sciencemadness.org The reaction is typically carried out in a solvent like diethyl ether at temperatures around 45-50 °C. sciencemadness.org
| Reactants | Alloy Component | Product | Byproduct | Reference |
| Zinc-Sodium alloy, Methyl iodide | Sodium | Dimethylzinc | Sodium iodide | sciencemadness.org |
Synthesis of Heteroleptic Methylzinc Complexes (e.g., LZnMe)
Heteroleptic methylzinc complexes, which contain a methyl group and another ligand (L) attached to the zinc center, are valuable reagents with modified reactivity and stability compared to dimethylzinc. Their synthesis can be achieved through several strategic approaches.
Ligand Exchange Reactions
Ligand exchange, or redistribution, is a common method for preparing heteroleptic methylzinc complexes. This involves reacting dimethylzinc with a suitable proton source (HL) or another organometallic compound. For instance, the reaction of dimethylzinc with alcohols (ROH) or amines (R₂NH) leads to the formation of methylzinc alkoxides (MeZnOR) and methylzinc amides (MeZnNR₂), respectively. researchgate.netmocvd-precursor-encyclopedia.de
Zn(CH₃)₂ + ROH → CH₃ZnOR + CH₄ Zn(CH₃)₂ + R₂NH → CH₃ZnNR₂ + CH₄
The driving force for these reactions is the formation of the volatile and stable methane (B114726) byproduct. This method has been successfully employed to synthesize a variety of methylzinc alkoxides, such as methylzinc isopropoxide (MeZn(OiPr)) and methylzinc tert-butoxide (MeZn(OtBu)). mocvd-precursor-encyclopedia.de Similarly, dimeric methylzinc bis(2-pyridylmethyl)amide has been synthesized from the zincation of bis(2-pyridylmethyl)amine with dimethylzinc. researchgate.net
| Dimethylzinc Reactant | Ligand Precursor | Heteroleptic Product Type | Example Product | Reference |
| Dimethylzinc | Alcohol (ROH) | Methylzinc alkoxide | MeZn(OiPr), MeZn(OtBu) | mocvd-precursor-encyclopedia.de |
| Dimethylzinc | Amine (R₂NH) | Methylzinc amide | Dimeric methylzinc bis(2-pyridylmethyl)amide | researchgate.net |
Transmetallation Approaches
Transmetallation involves the transfer of an organic group from one metal to another. While broadly used for the synthesis of organozinc reagents, specific examples for heteroleptic methylzinc compounds often start from a zinc halide and a more reactive organometallic reagent, such as an organolithium or Grignard reagent. For instance, the reaction of zinc chloride with one equivalent of methylmagnesium bromide would yield methylzinc bromide.
ZnCl₂ + CH₃MgBr → CH₃ZnCl + MgBrCl
This approach is particularly useful for creating functionalized organozinc reagents where the direct reaction with zinc metal might not be compatible with other functional groups present in the molecule. The use of highly reactive "Rieke Zinc," produced by the reduction of ZnCl₂ with potassium, has expanded the scope of direct organozinc synthesis, but transmetallation remains a key strategy. wikipedia.org
Synthesis via Amine-Imine Ligand Precursors
A significant class of heteroleptic methylzinc complexes is synthesized using β-diketiminate ligands (often abbreviated as NacNac). These bulky ligands are effective at stabilizing monomeric organometallic species. The reaction of dimethylzinc with a β-diketimine ligand precursor (a protonated form of the ligand, (NacNac)H) results in the quantitative formation of the corresponding β-diketiminate methylzinc complex. researchgate.netuni-due.de
Zn(CH₃)₂ + (NacNac)H → (NacNac)ZnMe + CH₄
This reaction proceeds with the elimination of methane and yields a stable, monomeric complex. uni-due.de For example, the reaction of dimethylzinc with {[2,6-(2,4,6-Me₃-C₆H₂)N(Me)C)]₂CH}H yields the monomeric β-diketiminate zinc complex (Mes)NacNacZnMe. researchgate.netuni-due.de
| Dimethylzinc Reactant | Ligand Precursor Type | Heteroleptic Product | Byproduct | Reference |
| Dimethylzinc | β-diketimine ((NacNac)H) | (NacNac)ZnMe | Methane | researchgate.netuni-due.de |
Structural Elucidation and Spectroscopic Characterization of Methylzinc Compounds
Advanced Spectroscopic Techniques for Structural Confirmation
The precise determination of the molecular structure of methylzinc compounds is paramount for understanding their reactivity and physical properties. A suite of advanced spectroscopic techniques is employed to achieve this, each providing unique insights into the atomic arrangement and bonding within these organometallic species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methylzinc compounds in solution. researchgate.net It provides detailed information about the chemical environment of specific nuclei, aiding in the elucidation of molecular structure and dynamics. mdpi.com
¹H NMR Spectroscopy is instrumental in identifying and quantifying the protons within a methylzinc compound. For instance, in the ¹H NMR spectrum of the methylzinc hydroborate derivative [(MeZn)₂B₃H₇]₂, distinct signals are observed for the methyl protons and the various types of boron-hydride protons. researchgate.net The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. researchgate.net For example, the spectrum of [(MeZn)₂B₃H₇]₂ in solution at temperatures between +20 to -60°C displays three broad signals for protons bonded to boron. researchgate.net
¹³C NMR Spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in a methylzinc compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. libretexts.orgsavemyexams.com For example, the carbon atoms of the methyl groups directly attached to the zinc atom in methylzinc complexes have characteristic chemical shifts. researchgate.net Broadband proton decoupling is a common technique used in ¹³C NMR to simplify the spectra by removing the coupling between carbon and proton nuclei, resulting in a single peak for each equivalent carbon atom. bhu.ac.inlibretexts.org
³¹P NMR Spectroscopy is employed when the methylzinc compound contains phosphorus atoms, such as in phosphine (B1218219) ligands. slideshare.net This technique is highly sensitive due to the 100% natural abundance of the ³¹P nucleus and its high gyromagnetic ratio. oxinst.commdpi.com The chemical shifts in ³¹P NMR spectra provide information about the coordination environment of the phosphorus atom. slideshare.net For example, in complexes of the type LZnMe, where L is a bis(phosphinimino)methanide ligand, ³¹P NMR is used to characterize the phosphorus centers. researchgate.net
Interactive Data Table: Representative NMR Data for a Methylzinc Compound
Below is a table summarizing typical NMR data for a hypothetical methylzinc compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 0.5 | singlet | - | Zn-CH₃ |
| ¹³C | -5.0 | quartet | 1J(C,H) = 125 | Zn-CH₃ |
| ³¹P | 20.0 | singlet | - | Coordinated Phosphine |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It provides a diffraction pattern that is a fingerprint of the crystalline phases present in the material. For instance, high-resolution powder diffraction has been used to obtain a reference pattern for the zeolitic imidazolate framework (ZIF) compound, Bis(2-methylimidazolyl)-Zinc (ZIF-8), confirming its cubic crystal structure. nist.gov The technique involves directing X-rays at a powdered sample and measuring the scattering angle of the diffracted beams. walisongo.ac.id
Single-Crystal X-ray Diffraction (SCXRD) offers the most detailed structural information. mdpi.commdpi.com When a suitable single crystal of a methylzinc compound can be grown, SCXRD can precisely locate each atom (excluding hydrogen in some cases) within the unit cell. researchgate.net This technique has been crucial in characterizing novel methylzinc compounds, such as the methylzinc hydroborate derivative [(MeZn)₂B₃H₇]₂, revealing its unprecedented cluster structure with two distinct zinc environments. researchgate.netresearchgate.net Similarly, the solid-state structure of bis[(dimethylisopropoxysilyl)methyl]zinc was elucidated by SCXRD, showing a trigonal-planar zinc atom with an oxygen coordination. acs.orgrwth-aachen.de The process involves mounting a single crystal on a diffractometer and rotating it in a beam of X-rays to collect a complete set of diffraction data. walisongo.ac.id
Interactive Data Table: Crystallographic Data for a Methylzinc Compound
The following table presents example crystallographic data that could be obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 12.83 |
| c (Å) | 15.47 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Zn-C bond length (Å) | 1.95 |
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and functional groups present in methylzinc compounds. nih.gov These techniques probe the vibrational modes of molecules, which are sensitive to the masses of the atoms and the strength of the chemical bonds connecting them. nih.gov
FTIR Spectroscopy measures the absorption of infrared radiation by a sample. eag.com Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique "fingerprint" spectrum for each compound. eag.comphotometrics.net In the context of methylzinc compounds, FTIR is used to identify vibrations associated with the Zn-C bond, as well as vibrations of the organic ligands attached to the zinc center. For example, the FTIR spectrum of the solid methylzinc hydroborate derivative [(MeZn)₂B₃H₇]₂ corroborates the crystal structure determined by X-ray diffraction. researchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. cdnsciencepub.com While FTIR is based on absorption, Raman relies on scattering, and the selection rules for the two techniques are different. This often means that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For instance, high-resolution Raman spectroscopy has been used to study the rotational spectra and determine the metal-carbon bond lengths in gaseous dimethylzinc (B1204448). cdnsciencepub.com
Interactive Data Table: Vibrational Frequencies for a Methylzinc Compound
This table shows representative vibrational frequencies for a methylzinc compound.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ν(Zn-C) | 550 | 545 |
| δ(CH₃) | 1250 | 1248 |
| ν(C-H) | 2950 | 2945 |
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu In methylzinc compounds, this technique can provide information about the electronic structure and the presence of chromophores.
The energies involved in the visible and near-ultraviolet regions are sufficient to excite molecular electrons to higher energy orbitals. msu.edu While many simple methylzinc compounds may not show strong absorption in the visible region, the introduction of conjugated organic ligands can lead to characteristic absorption bands. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. ej-eng.org For example, UV-Visible spectroscopy has been used to study the self-assembly of methylzinc-polyethylene glycol compounds. uni-konstanz.de
Interactive Data Table: UV-Visible Absorption Data for a Methylzinc Compound
The following table provides an example of UV-Visible absorption data.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| Methylzinc-Ligand Complex | 350 | 15,000 | Tetrahydrofuran (B95107) |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface of a material. carleton.eduwikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org
For methylzinc compounds, XPS can be used to confirm the presence of zinc and other elements, and to probe their oxidation states. escholarship.org The binding energy of the core electrons is sensitive to the chemical environment of the atom, allowing for the differentiation between different chemical states. carleton.edu For example, in materials containing both zinc and iron, XPS can be used to identify and quantify both elements, although care must be taken to avoid misinterpretation due to overlapping Auger peaks, as demonstrated in the analysis of sphalerite (ZnS). mdpi.com
Interactive Data Table: XPS Binding Energies for a Methylzinc Compound
This table shows representative XPS binding energies for a methylzinc compound.
| Element | Core Level | Binding Energy (eV) |
| Zn | 2p₃/₂ | 1022.0 |
| C | 1s | 284.8 |
| O | 1s | 531.5 |
When methylzinc compounds are used as precursors for the synthesis of nanomaterials, such as zinc oxide nanoparticles, electron microscopy techniques are essential for characterizing the morphology and structure of the resulting materials. scispace.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. azooptics.com It works by scanning the surface with a focused beam of electrons and detecting the secondary or backscattered electrons. azooptics.com SEM is used to determine the size, shape, and surface morphology of nanoparticles derived from methylzinc precursors. scispace.com
Interactive Data Table: Nanomaterial Characterization Data
The following table summarizes typical data obtained from electron microscopy analysis of nanomaterials derived from a methylzinc compound.
| Technique | Parameter | Value |
| SEM | Particle Size | 50-100 nm |
| SEM | Morphology | Spherical |
| TEM | Crystal Structure | Wurtzite |
| TEM | Lattice Fringes | Visible |
Elucidation of Molecular and Supramolecular Architecture
The determination of the molecular and supramolecular structures of methylzinc compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography has been a primary tool for the structural elucidation of these compounds in the solid state, while gas-phase electron diffraction has been employed for volatile examples. uu.nl These techniques, complemented by spectroscopic methods, provide detailed insights into the coordination environment of the zinc center, the nature of the zinc-carbon bond, ligand interactions, and the arrangement of molecules in the crystal lattice.
Coordination Geometries at the Zinc Center (e.g., Linear, Trigonal Planar, Tetrahedral)
The coordination geometry around the zinc atom in methylzinc compounds is highly dependent on the steric and electronic properties of the ligands attached. While zinc in its +2 oxidation state has a filled d-shell, it acts as a Lewis acid and typically adopts coordination numbers from two to six to achieve a stable electronic configuration. uu.nlwikipedia.org
In simple diorganozinc compounds like dimethylzinc (Zn(CH₃)₂), the zinc center is two-coordinate, exhibiting a linear geometry with a C-Zn-C bond angle of 180°. wikipedia.org However, due to the coordinative unsaturation of the zinc atom, such compounds are strong Lewis acids and readily form adducts with donor ligands. uu.nl
The introduction of chelating ligands often leads to higher coordination numbers. A trigonal planar geometry, where the zinc atom is three-coordinate, is relatively rare and typically occurs when bulky ligands prevent the approach of a fourth ligand. uu.nlacs.org An example is the methylzinc bis(iminophosphorano)methanide chelate complex, [ZnMe{HC(Ph₂P=NSiMe₃)₂-κ²N,N′}], where the sum of the angles around the nearly planar zinc center is 358.1(2)°. acs.org
The most common coordination geometry for zinc in its complexes is tetrahedral . uu.nlwikipedia.org This four-coordinate environment is observed in numerous methylzinc compounds where the zinc atom is bonded to a methyl group and three donor atoms from other ligands. For instance, in amine adducts of the form (RR'R''N)₂·Zn(C₆F₅)₂, the geometry about the zinc atom is essentially tetrahedral. acs.org Similarly, in dimeric methylzinc bis(2-pyridylmethyl)amide, the zinc atoms are four-coordinate with a distorted tetrahedral geometry. znaturforsch.com
Higher coordination numbers, such as five-coordinate (trigonal bipyramidal or square pyramidal) and six-coordinate (octahedral), are also known for methylzinc compounds, particularly with polydentate ligands or in the solid state where intermolecular interactions play a role. wikipedia.orgrsc.orgmdpi.com For example, in the solid state, methylzinc tetrahydroborate features a five-coordinate zinc center in a distorted square-pyramidal geometry. rsc.org
| Coordination Geometry | Coordination Number | Example Compound Class | Reference |
| Linear | 2 | Dialkylzinc compounds (e.g., Dimethylzinc) | wikipedia.org |
| Trigonal Planar | 3 | Methylzinc bis(iminophosphorano)methanide chelate | acs.org |
| Tetrahedral | 4 | Amine adducts, Dimeric methylzinc amides | acs.orgznaturforsch.com |
| Square Pyramidal | 5 | Methylzinc tetrahydroborate (solid state) | rsc.org |
| Octahedral | 6 | Quinolinate-based coordination polymers | mdpi.com |
Zn-C Bond Length Determination
The length of the zinc-carbon (Zn-C) bond is a key structural parameter that provides insight into the nature of the bonding and the electronic environment of the zinc center. The average Zn-C single bond length is approximately 2.01 Å, with a standard deviation of 0.07 Å based on data from the Cambridge Structural Database. acs.org However, significant variations can be observed depending on the coordination number of the zinc atom, the nature of the other ligands, and steric effects.
In the simple, linearly coordinated dimethylzinc, the Zn-C bond length has been determined to be 192.7(6) pm (1.927 Å) in the solid state and 193.0(2) pm (1.930 Å) in the gas phase. wikipedia.org In four-coordinate, tetrahedral methylzinc complexes, the Zn-C bond length is typically longer. For example, in dimeric methylzinc bis(2-pyridylmethyl)amide, the Zn-C bond length is 197.0(5) pm (1.970 Å). znaturforsch.com
Interestingly, the architecture of the ligand can be used to modulate the Zn-C bond length over a wide range. In a series of tris(1-methylimidazol-2-ylthio)methyl zinc complexes, the Zn-C bond lengths were found to be highly variable, ranging from 2.17 Å to 2.68 Å. acs.orgresearchgate.net This demonstrates that the ligand framework can impose significant strain on the Zn-C bond, leading to unusually long and flexible interactions. An extremely long Zn-C bond of 219.7(5) pm (2.197 Å) was also observed in a tris(methylzinc) derivative formed from an intramolecular metalation reaction. znaturforsch.com
| Compound | Coordination Geometry of Zn | Zn-C Bond Length (Å) | Reference |
| Dimethylzinc (solid) | Linear | 1.927(6) | wikipedia.org |
| Dimethylzinc (gas) | Linear | 1.930(2) | wikipedia.org |
| [κ³-TitmMe]ZnMe | Tetrahedral | 1.961(2) | acs.org |
| Dimeric methylzinc bis(2-pyridylmethyl)amide (1) | Tetrahedral | 1.970(5) | znaturforsch.com |
| [Bptm]ZnMe | Tetrahedral | 2.057(4) | rsc.org |
| Tris(methylzinc) bis(2-pyridylmethyl)amide (3) | Distorted Tetrahedral | 2.197(5) | znaturforsch.com |
| [TitmMe]ZnX series | Atrane-like | 2.17 - 2.68 | acs.orgresearchgate.net |
Ligand Chelation and Coordination Modes
Chelation, the binding of a multidentate ligand to a central metal atom, plays a vital role in the chemistry of methylzinc compounds, influencing their stability, structure, and reactivity. openmedscience.comscribd.com The ligands employed often contain nitrogen, oxygen, or sulfur donor atoms and can coordinate to the zinc center in various modes.
Bidentate chelation is common, as seen in complexes with bis(iminophosphorano)methanide ligands. In [ZnMe{HC(Ph₂P=NSiMe₃)₂-κ²N,N′}], the ligand coordinates to the methylzinc unit through two nitrogen atoms, forming a six-membered metallacyclic ring. acs.org This chelation stabilizes the otherwise reactive methylzinc cation.
Tridentate ligands, which bind through three donor atoms, are also widely used. The tris(2-pyridylthio)methyl ([Tptm]) and bis(2-pyridylthio)methane ([Bptm]) ligands are notable examples. rsc.org The coordination mode of these ligands can be flexible. For instance, the [Tptm] ligand can coordinate in either a κ² or κ³ fashion, depending on the steric and electronic requirements of the other ligand (X) in [Tptm]ZnX complexes. rsc.org Similarly, the [Bptm] ligand typically coordinates in a κ³-mode in complexes like [Bptm]ZnMe. rsc.org The reaction of AdNCO with a bidentate methylzinc complex resulted in the formation of a new C-C bond and a novel tripodal ligand that binds to the zinc center in a tridentate (κ³N,N',N'') fashion. acs.org
Tetradentate ligands can create even more complex coordination environments, often leading to atrane-type structures where the ligand encapsulates the metal center. acs.org This has been observed in zinc carbatrane compounds, where the ligand architecture forces a transannular interaction between the zinc and a carbon atom of the ligand backbone. acs.orgresearchgate.net
Intermolecular Interactions and Solid-State Ordering
In the solid state, the supramolecular architecture of methylzinc compounds is dictated by intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-stacking interactions. uu.nlacs.orgpw.edu.pl These non-covalent forces govern the packing of molecules in the crystal lattice and can lead to the formation of one-, two-, or three-dimensional networks. acs.org
In the low-temperature monoclinic phase of dimethylzinc, the linear molecules are ordered, while the high-temperature tetragonal phase exhibits two-dimensional disorder. wikipedia.org For more complex methylzinc compounds, the nature of the ligands is a key determinant of the solid-state ordering. In a series of amine adducts of bis(pentafluorophenyl)zinc, a variety of non-covalent interactions, including phenyl-pentafluorophenyl stacking and C-H···F contacts, were observed, resulting in diverse supramolecular structures. acs.org
In some cases, intermolecular interactions can lead to the formation of coordination polymers. Methylzinc tetrahydroborate, for example, forms helical polymers in the solid state where MeZn⁺ and BH₄⁻ units are linked, with the borohydride (B1222165) functioning as a bridging bidentate ligand. rsc.org Similarly, the self-assembly of organozinc precursors with multitopic organic linkers can result in the formation of 1D, 2D, or 3D coordination polymers, where the supramolecular architecture is controlled by the choice of ligands. mdpi.compw.edu.pl The study of these interactions is crucial for crystal engineering and the design of materials with specific properties. sun.ac.zamdpi.com Recently, the concept of a "crystalline sponge" has been developed, where heteroleptic organozinc complexes form a robust, noncovalent framework that can trap and stabilize highly reactive molecules like dimethylzinc, allowing for their structural characterization. bioengineer.org
Reactivity and Mechanistic Investigations of Methylzinc Chemistry
Fundamental Reaction Pathways of Methylzinc Compounds
Methylzinc compounds, such as dimethylzinc (B1204448) and methylzinc halides, are versatile reagents in organic and organometallic chemistry. Their reactivity is characterized by several fundamental pathways that enable the formation of new chemical bonds and molecular architectures.
The activation of carbon-halogen (C-X) bonds is a critical step in many catalytic processes, including cross-coupling reactions. researchgate.net Atomic zinc has been shown to activate the C-I bond in methyl iodide to form methylzinc iodide in the gas phase. researchgate.net Theoretical studies suggest that this process is facilitated by the insertion of an excited triplet-state zinc atom into the C-I bond, a mechanism that is more energetically favorable than the reaction with ground-state zinc. researchgate.net This activation leads to the formation of a methylzinc iodide monomer, a species that has been characterized spectroscopically. researchgate.netresearchgate.net The reaction of zinc vapor with iodomethane (B122720) in a DC discharge is one method for synthesizing this model organozinc halide in the gas phase. researchgate.net
The general principle of C-X bond activation by zinc can be extended to other organic halides. For instance, the selective oxidative addition of zinc to the carbon-iodine bond of 5-bromo-2-iodopyridine (B1269129) demonstrates the preferential reactivity of zinc towards more labile C-I bonds over C-Br bonds. researchgate.net
Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, involving the addition of a substrate to a metal center, which increases the metal's oxidation state. nih.govchemrxiv.org In the context of methylzinc chemistry, while direct oxidative addition of C-C bonds to zinc is not common, related processes are crucial. rsc.org For example, the formation of methylzinc hydride (HZnCH3) from the reaction of zinc vapor with methane (B114726) in a DC discharge is considered to proceed through an oxidative addition mechanism where the zinc atom inserts into a C-H bond. researchgate.netnih.gov This reaction is particularly noteworthy as it represents the activation of the typically inert C-H bond of methane. researchgate.netnih.gov High-level calculations propose that the reaction is more plausible with an excited-state zinc atom. nih.govacs.org
Organozinc compounds like (2-Naphthyl)methylzinc bromide can also undergo oxidative addition with organic bromides, facilitating the formation of new carbon-carbon bonds. smolecule.com This process is central to their application in cross-coupling reactions. nih.govsmolecule.com
In solution, organozinc halides such as methylzinc iodide exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the redistribution of ligands between the organozinc halide and its corresponding dialkylzinc and zinc dihalide counterparts. rsc.orgwikipedia.orgwikidoc.org
2 RZnX ⇌ R₂Zn + ZnX₂
For methylzinc iodide in tetrahydrofuran (B95107) (THF), this equilibrium lies significantly to the right, favoring the formation of the methylzinc iodide species. rsc.org The position of the equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide groups. wikipedia.orgwikidoc.org The use of ethers like THF stabilizes the organometallic species through coordination. rsc.orgwikipedia.org Proton resonance studies at low temperatures have been used to investigate this equilibrium, showing that alkyl exchange between the different zinc species is slow on the NMR timescale at -70 °C. rsc.org The Schlenk equilibrium is also a key consideration in understanding the reactivity of more complex methylzinc systems, such as those involving amino alcoholates, where various species like ZnMe₂ and MeZn(bdmap) can be present in solution and participate in subsequent reactions. researchgate.net
Methylzinc compounds are effective nucleophiles, with the methyl group acting as the nucleophilic agent. This reactivity is harnessed in nucleophilic addition reactions to electrophilic centers, particularly the carbon atom of carbonyl groups in aldehydes and ketones. wikipedia.org These reactions lead to the formation of new carbon-carbon bonds and are a fundamental tool in organic synthesis for creating secondary and tertiary alcohols.
The mechanism of nucleophilic addition can be influenced by the presence of other reagents. For example, the addition of dimethylzinc to benzaldehyde (B42025) can be catalyzed by chiral β-amino alcohols. researchgate.net In this process, the amino alcohol reacts with dimethylzinc to form a methylzinc alkoxide, which then participates in a series of equilibria to form a dinuclear zinc complex that is responsible for the nucleophilic addition of a methyl group to the aldehyde. researchgate.net The alkyl transfer within this complex is the rate-limiting and stereodetermining step of the reaction. researchgate.net Similarly, a tricoordinated monomeric alkyl zinc complex has been shown to undergo a smooth nucleophilic addition reaction with adamantyl isocyanate, forming a new C-C bond. acs.orgcapes.gov.br
Photodissociation Dynamics and Radical Species Formation (e.g., Methyl Radicals, Zinc Atoms)
The photodissociation of dimethylzinc (DMZn) using ultraviolet light, typically from an excimer laser, leads to the cleavage of the zinc-carbon bonds and the formation of radical species. researchgate.netaip.org This process is of interest for applications such as laser-assisted metalorganic chemical vapor deposition (MOCVD) for the growth of semiconductor films like ZnSe. researchgate.netrice.edu
When dimethylzinc is photodissociated at 193 nm, the primary photoproducts observed are ground-state zinc atoms (Zn) and methyl radicals (CH₃). researchgate.netaip.org Time-resolved absorption spectroscopy has been used to monitor the concentrations of these species following the laser pulse. researchgate.netaip.org The results indicate that the ground-state Zn atoms are relatively long-lived, persisting for several milliseconds without significant reaction. researchgate.net In contrast, the methyl radicals are much more reactive and disappear within a few hundred microseconds. researchgate.net The decay of the methyl radicals follows second-order kinetics, suggesting that they primarily recombine to form ethane (B1197151) (C₂H₆). researchgate.netaip.org
Studies have also detected the presence of excited CH radicals through fluorescence spectroscopy immediately after the laser pulse. researchgate.netaip.org These radicals are highly reactive and are thought to quickly combine with hydrogen (if present) to form methyl radicals. researchgate.net Importantly, there is no significant evidence for the formation of the monomethylzinc radical (CH₃Zn) as a stable intermediate in the gas phase under these conditions. researchgate.netaip.org The high reactivity of the potential carbon-containing intermediates (CH₃, CH, and CH₃Zn) suggests they are unlikely to reach a growth surface in significant concentrations during MOCVD, which is beneficial for minimizing carbon incorporation into the deposited films. researchgate.net
| Photodissociation Product | Observation Method | Fate/Reactivity | Reference(s) |
| Ground-state Zinc atoms (Zn) | VUV Absorption Spectroscopy | Remain unreacted for several milliseconds | researchgate.netaip.org |
| Methyl radicals (CH₃) | VUV Absorption Spectroscopy | Recombine to form ethane within a few hundred microseconds | researchgate.netaip.org |
| Excited CH radicals | Fluorescence Spectroscopy | Likely combine with H₂ to form CH₃ within microseconds | researchgate.netaip.org |
| Monomethylzinc (CH₃Zn) | - | No significant formation detected | researchgate.netaip.org |
Kinetic Studies of Methylzinc-Involved Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving methylzinc compounds. These investigations have been applied to understand decomposition pathways, ligand exchange, and reactions with other molecules.
The pyrolysis of dimethylzinc has been studied using the toluene (B28343) carrier method, which indicated a stepwise decomposition. cdnsciencepub.com The first step is the dissociation of a methyl group from dimethylzinc, followed by the decomposition of the resulting methylzinc radical. cdnsciencepub.com
Zn(CH₃)₂ → ZnCH₃ + CH₃ ZnCH₃ → Zn + CH₃
The reaction of excited-state zinc atoms (Zn(³P₁)) with methane to form methylzinc hydride has also been a subject of kinetic interest. Theoretical calculations have estimated an energy barrier of 21.6 kJ/mol for this reaction, which is consistent with the experimentally inferred activation energy of approximately 14.7 kJ/mol from matrix-isolation IR studies. nih.gov
In solution, the kinetics of ligand exchange in the Schlenk equilibrium of the methylzinc iodide-dimethylzinc system have been identified as suitable for quantitative study using proton resonance spectroscopy under rigorous high-vacuum conditions. rsc.org Furthermore, density functional theory (DFT) calculations have been used to study the thermodynamics and kinetics of methylzinc alkoxide clusters. acs.org These studies have calculated the enthalpies and Gibbs free energies for dissociation and isomerization reactions and proposed a mechanism for the interconversion and disproportionation reactions of these zinc alkoxide complexes. acs.org
| Reaction System | Kinetic Parameter/Finding | Method | Reference(s) |
| Pyrolysis of Dimethylzinc | D[CH₃Zn-CH₃] ≈ 54 ± 2 kcal/mol | Toluene Carrier Method | cdnsciencepub.com |
| Pyrolysis of Methylzinc radical | D[Zn-CH₃] ≈ 34 ± 2 kcal/mol | Toluene Carrier Method | cdnsciencepub.com |
| Zn(³P₁) + CH₄ → HZnCH₃ | Calculated Energy Barrier: 21.6 kJ/mol | CCSD(T) Calculations | nih.gov |
| Zn(³P₁) + CH₄ → HZnCH₃ | Experimental Activation Energy: ~14.7 kJ/mol | Matrix-Isolation IR | nih.gov |
| [(MeZnOMe)₄] Disproportionation | Less endothermic than isomerization/dissociation | DFT Calculations | acs.org |
Reaction Rate Determinations
The determination of reaction rates is fundamental to understanding the mechanisms of methylzinc chemistry. These rates are typically quantified by measuring the change in concentration of reactants or products over time. Common analytical techniques for monitoring these changes include high-performance liquid chromatography, gas chromatography, and various forms of spectrometry. acs.org The data gathered allows for the formulation of a rate law, an equation that connects the reaction rate to the concentrations of the reactants and a rate constant (k). nih.gov
A frequently used approach is the method of initial rates, where the reaction rate is measured at the very beginning of the reaction (t=0) across several experiments with varying initial reactant concentrations. sulfur-research.de This allows for the determination of the reaction order with respect to each component. Another technique, the isolation method (or method of flooding), involves using a large excess of all but one reactant, effectively simplifying the rate law to depend only on the concentration of the single limiting reactant. sulfur-research.deacs.org
In the context of reactions mediated by methylzinc, kinetic studies have provided insight into reaction mechanisms. For instance, in radical additions of tetrahydrofuran (THF) to imines initiated by alkylzinc/air systems, the reaction rates for systems using MeZn(O₂CPh)/air and MeZn(O₂CEt)/air were observed to be slightly higher than those for the analogous ethylzinc (B8376479) complexes. This indicates that the nature of the alkyl group on the zinc center directly influences the reaction kinetics.
The rate of a reaction can be described by a rate law, which for a reaction A + B → P might take the form: Rate = k[A]ⁿ[B]ᵐ Here, k is the rate constant, and n and m are the reaction orders for reactants A and B, respectively. nih.gov These parameters are crucial for elucidating the step-by-step sequence of a reaction.
| Kinetic Parameter | Description | Method of Determination |
|---|---|---|
| Rate Constant (k) | A proportionality constant that relates reactant concentrations to the reaction rate at a specific temperature. | Graphical analysis of concentration vs. time data (e.g., plotting ln[A] vs. time for a first-order reaction), initial rates method. acs.org |
| Reaction Order | The exponent to which a reactant's concentration is raised in the rate law, indicating its influence on the rate. | Method of initial rates, isolation method, graphical methods. sulfur-research.deacs.org |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, determined from the temperature dependence of the rate constant via the Arrhenius equation. | Plotting ln(k) vs. 1/T from rate constants measured at different temperatures. wwu.edu |
| Half-life (t½) | The time required for the concentration of a reactant to decrease to half its initial value. | Calculated from the rate constant and integrated rate law. |
Influence of Steric and Electronic Factors on Reaction Kinetics
The kinetics of reactions involving methylzinc are significantly influenced by both steric and electronic factors originating from the ligands attached to the zinc center and the substrates involved. wwu.edunumberanalytics.com
Steric effects arise from the spatial arrangement of atoms, where bulky groups can physically hinder the approach of reactants, thereby slowing down the reaction rate. wikipedia.org This phenomenon, known as steric hindrance, is often exploited to control selectivity in chemical reactions. wikipedia.org In organozinc chemistry, sterically demanding bulky ligands can lead to the formation of low-coordinate complexes. uomustansiriyah.edu.iq For example, the stability and reactivity of metal alkyls are affected by the steric properties of the alkyl group and the surrounding ligand environment. numberanalytics.com
Electronic effects pertain to the distribution of electron density within a molecule, which can be altered by electron-donating or electron-withdrawing substituents. wwu.edudalalinstitute.com These effects can either facilitate or impede a reaction by stabilizing or destabilizing the transition state. wwu.edu In β-diketiminate complexes, for instance, the electron density on the metal center can be precisely tuned by placing electron-withdrawing or -donating groups on the ligand framework, which in turn affects reactivity.
Theoretical studies on methylzinc complexes with bidentate ligands containing different heteroatoms (N, S, O) have shown that both steric and electronic factors govern their geometries and stability. wikipedia.org For example, in the addition of diethylzinc (B1219324) to benzaldehyde, β-amino thiols have proven to be effective chiral ligands, highlighting the importance of the ligand's electronic and steric profile. wikipedia.org Similarly, the reaction of ethylzinc complexes with dioxygen is influenced by the electronic and steric properties of the supporting triazapentadienyl ligand. numberanalytics.com
| Factor | Influence on Reaction Kinetics | Example in Zinc Chemistry |
|---|---|---|
| Steric Hindrance | Large, bulky ligands or substituents slow down reaction rates by impeding the approach of reactants to the reaction center. wikipedia.org | Bulky β-diketiminate ligands can affect the structure and reactivity of the zinc center. |
| Electronic - Donating Groups | Increase electron density on the metal center, potentially increasing its nucleophilicity and reactivity towards electrophiles. dalalinstitute.com | Ligands with +I or +R effects can enhance the reactivity of the methylzinc moiety. dalalinstitute.com |
| Electronic - Withdrawing Groups | Decrease electron density on the metal center, making it more electrophilic and potentially increasing reactivity towards nucleophiles. dalalinstitute.com | Fluorinated ligands or those with nitro groups can alter the catalytic behavior of the zinc complex. |
Photoreduction and Excited State Quenching Kinetics
The photochemical behavior of zinc complexes, particularly photoreduction and excited-state quenching, provides deep mechanistic insights. Photoreduction involves the reduction of a substance, such as a Zn(II) species, upon absorption of light. nih.gov A key process in these reactions is excited-state quenching, where an excited molecule (the photosensitizer) is deactivated by interacting with another molecule (the quencher). dtic.mil
A well-studied example involves zinc porphyrin complexes, such as Zinc(II) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (ZnTMPyP⁴⁺), which can be photosensitizers. psu.eduresearchgate.net Upon excitation with light, the zinc porphyrin reaches an excited singlet state, which can then convert to a longer-lived triplet state. This excited triplet state can be quenched by an electron acceptor like methyl viologen (MV²⁺). researchgate.net This process, known as photoinduced electron transfer (PET), results in the reduction of the quencher. researchgate.net
The kinetics of this quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher. dtic.mil Such studies have been performed using techniques like steady-state fluorescence and laser flash photolysis. psu.eduresearchgate.net For the ZnTMPyP⁴⁺/MV²⁺ system, quenching rate constants (k_q) have been determined. For example, in AOT reverse micelles, the triplet state quenching rate constant was measured to be on the order of 10⁹ M⁻¹s⁻¹. psu.edu These studies show that the quenching efficiency can be affected by the local environment, such as the presence of salts or confinement within micelles, which can influence electrostatic interactions and diffusion rates. psu.eduresearchgate.net
| System | Quenching Process | Quenching Rate Constant (k_q) | Notes |
|---|---|---|---|
| ZnTMPyP⁴⁺ / Methyl Viologen | Triplet State Quenching | 3.1 x 10⁶ M⁻¹s⁻¹ | Measured following triplet state decay at 395 nm. psu.edu |
| ZnTMPyP⁴⁺ / Methyl Viologen (in AOT reverse micelles, W₀=8) | Singlet State Quenching | 1.06 x 10⁹ M⁻¹s⁻¹ | Determined from fluorescence lifetime measurements via Stern-Volmer relation. psu.edu |
| (L)(OAc)Rh(III)TPP / Methyl Viologen | Oxidative Quenching | 8.8 x 10⁷ M⁻¹s⁻¹ | A comparative example showing quenching of a different metalloporphyrin. dtic.mil |
Computational and Theoretical Insights into Methylzinc Reaction Mechanisms
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of methylzinc compounds. nih.gov DFT calculations allow for the study of geometries, thermodynamic properties, and reaction pathways of complex molecular systems, including methylzinc alkoxide clusters. sulfur-research.dewisc.edu These studies provide insights into the stability of various cluster forms (e.g., trimers, tetramers) and their reaction energetics. sulfur-research.de
A significant application of DFT has been in understanding C-H bond activation. For the reaction of ground-state atomic zinc with methane to produce methylzinc hydride (HZnCH₃), DFT calculations predicted a very high energy barrier, suggesting the reaction is kinetically unfavorable under normal conditions. nih.gov This is consistent with experimental findings that require energy input, such as a DC discharge, to initiate the reaction. nih.govacs.org DFT has also been employed to investigate the reaction of a thorium imido complex with Me₃SiCHN₂, where calculations helped to rationalize the formation of the observed products.
Furthermore, DFT studies have been used to explore the synergistic effects in bimetallic systems involving zinc. In Ni-Al catalyzed C-P bond activation, DFT calculations were crucial in elucidating the cooperative roles of the two metals, the influence of the ligands, and the effect of substituents on reaction efficiency.
Ab Initio Theoretical Studies
For greater accuracy, particularly in describing reaction barriers and weakly interacting systems, high-level ab initio methods are employed. These methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and multireference second-order perturbation theory (MRPT2), provide a more rigorous treatment of electron correlation than standard DFT. nih.govacs.orgnih.gov
The formation of methylzinc hydride from zinc and methane has been a key area of ab initio investigation. nih.govacs.org While ground-state zinc (¹S) faces an intractable energy barrier of ~340 kJ/mol to react with methane, high-level calculations revealed a much more feasible pathway involving an electronically excited zinc atom in its triplet state (³P). nih.gov This pathway proceeds through an initial van der Waals complex, followed by C-H bond activation via a transition state with a significantly lower energy barrier. nih.govacs.org The calculations also highlighted the importance of agostic-like Zn···H-C interactions in the pre-activation complex. nih.gov
Similarly, the formation of methylzinc iodide from atomic zinc and methyl iodide has been studied using the CCSD(T) method. researchgate.net These ab initio studies provide a detailed picture of the potential energy surface, identifying transition states and intermediates that govern the reaction mechanism. researchgate.net
| Reaction | Method | Calculated Activation Energy Barrier | Conclusion |
|---|---|---|---|
| Zn(¹S) + CH₄ → HZnCH₃ | DK-CCSD(T) | ~340 kJ/mol | Ground-state reaction is kinetically forbidden. nih.gov |
| Zn(³P) + CH₄ → HZnCH₃ | DK-CCSD(T) | Significantly lower barrier | Reaction via excited state is plausible. nih.gov |
| Zn(¹S) + CH₃I → IZnCH₃ | CCSD(T) | 45.5 kcal/mol (~190 kJ/mol) | Ground-state reaction is kinetically hindered, consistent with experimental need for discharge. researchgate.netresearchgate.net |
Understanding C-I Bond Activation Mechanisms
The activation of the carbon-iodine (C-I) bond by zinc is a pivotal step in many organometallic reactions and has been the subject of detailed theoretical investigation. researchgate.net High-level ab initio CCSD(T) calculations have been performed on the gas-phase reaction of atomic zinc with methyl iodide (CH₃I) to form methylzinc iodide (IZnCH₃). researchgate.net
The proposed mechanism begins with the formation of a pre-reaction van der Waals complex between the zinc atom and methyl iodide. researchgate.net From this complex, the system must overcome a significant energy barrier to reach the transition state for the insertion of the zinc atom into the C-I bond. researchgate.netresearchgate.net This transition state involves the simultaneous breaking of the C-I bond and the formation of new Zn-C and Zn-I bonds. researchgate.net
Crucially, calculations predict the energy barrier for this insertion from the ground state (¹S) zinc atom to be approximately 45.5 kcal/mol. researchgate.net This high barrier explains why the reaction does not proceed spontaneously and is consistent with experimental observations that require a DC discharge to promote the formation of methylzinc iodide. researchgate.netresearchgate.net As with C-H activation, this suggests that the reaction likely proceeds through an electronically excited triplet state of the zinc atom, which provides a lower energy pathway for C-I bond cleavage. researchgate.net
Catalytic Applications of Methylzinc Complexes and Derivatives
Carbon-Carbon Bond Forming Reactions Catalyzed by Organozinc Reagents
Organozinc reagents, including methylzinc derivatives, are instrumental in a variety of reactions that construct new carbon-carbon bonds. These reactions are foundational in the synthesis of complex organic molecules.
Negishi Coupling Reactions
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. nih.govacs.org This reaction is highly valued for its ability to couple sp³, sp², and sp hybridized carbon centers. acs.org Methylzinc reagents can be utilized in these couplings to introduce a methyl group.
The catalytic cycle typically begins with the oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), forming a Pd(II) complex. acs.org This is followed by transmetalation, where the organozinc reagent transfers its organic group to the palladium complex, displacing the halide. nih.gov The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst. acs.org
| Catalyst System | Substrates | Product Type | Ref. |
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Aryl/vinyl halides or triflates and organozinc compounds | Unsymmetrical biaryls, styrenes, etc. | nih.govacs.org |
| Nickel complexes (e.g., Ni(PPh₃)₄, Ni(acac)₂) | Aryl/vinyl halides or triflates and organozinc compounds | Unsymmetrical biaryls, styrenes, etc. | nih.gov |
Research has demonstrated the utility of Negishi coupling in the total synthesis of complex natural products. For instance, it was employed in the synthesis of Pumiliotoxin B, where an sp³-hybridized carbon on an alkylidene indolizidine was coupled with a vinyl iodide. nih.gov The reaction's functional group tolerance and reliability make it a powerful tool in synthetic chemistry. nih.gov
Simmons-Smith Cyclopropanation Reactions
The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes. acs.orgbeilstein-journals.org It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn(Cu)). acs.org The reaction proceeds via the simultaneous delivery of a methylene (B1212753) group to both carbons of the double bond, preserving the stereochemistry of the starting alkene. beilstein-journals.org
While the classic Simmons-Smith reagent is iodomethylzinc iodide (ICH₂ZnI), modifications have been developed. The Furukawa modification utilizes diethylzinc (B1219324) in place of the zinc-copper couple, which can enhance reactivity. beilstein-journals.org These reagents are electrophilic, reacting faster with electron-rich alkenes. chemrxiv.org The presence of directing groups, such as hydroxyl groups on allylic alcohols, can influence the stereochemical outcome of the cyclopropanation. wikipedia.org
| Reagent System | Alkene Substrate | Key Feature | Ref. |
| CH₂I₂ / Zn(Cu) | General alkenes | Stereospecific cyclopropanation | acs.orgbeilstein-journals.org |
| Et₂Zn / CH₂I₂ (Furukawa modification) | Unfunctionalized achiral alkenes | Increased reactivity | beilstein-journals.org |
| Et₂Zn / CH₂I₂ | Allylic alcohols | Hydroxyl-directed stereoselectivity | chemrxiv.org |
Reformatsky and Barbier Reactions
The Reformatsky and Barbier reactions are methods for the formation of β-hydroxy esters and alcohols, respectively, through the reaction of a carbonyl compound with an organozinc reagent. merckmillipore.comrsc.org
The Reformatsky reaction specifically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.org This forms a zinc enolate which then adds to the carbonyl compound.
The Barbier reaction is a more general process where an alkyl halide reacts with a carbonyl compound in the presence of a metal such as zinc, magnesium, or indium. mdpi.com A key distinction from the Grignard reaction is that the organometallic reagent in the Barbier reaction is generated in situ. mdpi.com This one-pot nature is advantageous, and the lower reactivity of organozinc reagents allows the reaction to be performed in aqueous media, aligning with the principles of green chemistry. rsc.orgmdpi.com
Titanium-Zinc Methylidenation
Titanium-based reagents, in conjunction with zinc, offer powerful methods for the methylenation of carbonyl compounds, serving as an alternative to the Wittig reaction. acs.org These reagents are particularly effective for the methylenation of esters, lactones, and amides, which are often challenging substrates for Wittig reagents. acs.org
A common reagent system involves the combination of a dihalomethane (like CH₂I₂ or CH₂Br₂), zinc, and a titanium tetrachloride (TiCl₄). acs.orgnih.gov This mixture generates a reactive titanium methylidene species, Cp₂Ti=CH₂, through a transmetalation event from a zinc methylene intermediate to a titanium(III) chloride. nih.gov This species then effects the methylenation of the carbonyl group.
Stereoselective Additions to Carbonyl Compounds
Organozinc reagents, particularly dimethylzinc (B1204448) and diethylzinc, are widely used for the asymmetric addition of alkyl groups to carbonyl compounds, yielding chiral secondary and tertiary alcohols. These reactions typically employ a chiral catalyst, often an amino alcohol or a diol, to control the stereochemical outcome.
One of the pioneering examples involved the use of (-)-3-exo-(dimethylamino)isoborneol as a chiral ligand in the addition of dimethylzinc to benzaldehyde (B42025). Since then, a variety of chiral ligands have been developed, including TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols), which can achieve high enantioselectivities (up to 99% ee) in the addition of dialkylzincs to both aromatic and aliphatic aldehydes. Carbohydrate-derived chiral ligands have also proven effective. The mechanism often involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde and delivers the alkyl group in a stereocontrolled manner.
| Chiral Ligand Type | Carbonyl Substrate | Product | Enantiomeric Excess (ee) | Ref. |
| (-)-3-exo-(dimethylamino)isoborneol | Benzaldehyde | Chiral secondary alcohol | High | |
| TADDOLs | Aromatic and aliphatic aldehydes | Chiral secondary alcohol | Up to 99% | |
| Azetidine alcohols | Aromatic aldehydes | Chiral secondary alcohol | 94-100% | |
| Carbohydrate-derived diols and β-amino alcohols | Aromatic and aliphatic aldehydes | Chiral secondary alcohol | Up to 96% |
Carbon-Heteroatom Bond Forming Reactions
While less common than their application in C-C bond formation, methylzinc and other organozinc reagents are also utilized in the formation of carbon-heteroatom bonds, particularly C-N bonds. These reactions often require a catalyst, such as a copper salt, to facilitate the coupling.
For instance, diorganozinc reagents can undergo copper-catalyzed electrophilic amination with O-benzoyl hydroxylamines as the nitrogen source. nih.govacs.org This method allows for the formation of tertiary and secondary amines from a wide range of organozinc nucleophiles, including aryl, heteroaryl, benzyl, and alkyl species. nih.gov The reaction tolerates significant steric hindrance and can be applied to the amination of C(aryl)-H bonds through a directed metalation-transmetalation-amination sequence. nih.gov
Additionally, organozinc compounds have been investigated as catalysts for the intramolecular hydroamination of aminoalkenes. acs.org In these systems, a zinc-based cation is generated in situ, which then catalyzes the addition of the amine N-H bond across the alkene.
Hydroboration of Carbonyl Compounds and N-Heterocycles
Methylzinc complexes have been investigated for their catalytic activity in the hydroboration of both carbonyl compounds and N-heterocycles. Research has shown that a zinc methyl complex, synthesized by reacting a bidentate amine-imine ligand with dimethylzinc, demonstrated some, albeit limited, catalytic activity in the hydroboration of N-heterocycles. scholaris.ca
In the realm of carbonyl compounds, organozinc β-thioketiminate complexes have been shown to effectively promote the catalytic hydroboration of ketones using pinacolborane (HBPin). nih.gov For instance, the hydroboration of acetophenone (B1666503) with HBPin, catalyzed by these complexes, proceeds to completion within 15 minutes at room temperature. nih.gov A variety of functional groups on the phenyl ring of the ketone, such as -CO2Me, -CN, -F, -CF3, -NO2, and -OMe, are well-tolerated in this catalytic system. nih.gov However, substrates containing -OH or -NH2 groups can undergo a competing dehydrogenative borylation reaction. nih.gov
Table 1: Catalytic Hydroboration of Substituted Acetophenones with a Methylzinc Complex Derivative
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | 1-phenylethan-1-ol | 1 | 15 | >95 |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-ol | 1 | 15 | >95 |
| 4-Fluoroacetophenone | 1-(4-fluorophenyl)ethan-1-ol | 1 | 15 | >95 |
| 4-Trifluoromethylacetophenone | 1-(4-(trifluoromethyl)phenyl)ethan-1-ol | 1 | 15 | >95 |
| Methyl 4-acetylbenzoate | Methyl 4-(1-hydroxyethyl)benzoate | 1 | 15 | >95 |
| 4-Acetylbenzonitrile | 4-(1-hydroxyethyl)benzonitrile | 1 | 15 | >95 |
| 4-Nitroacetophenone | 1-(4-nitrophenyl)ethan-1-ol | 1 | 15 | >95 |
Data derived from studies on organozinc β-thioketiminate complexes. nih.gov
Hydrosilylation of Carbonyl Compounds and N-Heterocycles
The application of methylzinc complexes in hydrosilylation reactions has also been explored. A zinc methyl complex featuring a bidentate amine-imine ligand was found to have limited catalytic activity for the hydrosilylation of N-heterocycles. scholaris.caresearchgate.net More broadly, zinc complexes have been synthesized and utilized for the catalytic hydrosilylation of various carbonyl compounds. researchgate.net These reactions can be significantly accelerated by the presence of a substoichiometric amount of methanol (B129727) and can proceed with very low catalyst loading (down to 0.1 mol%) under mild conditions. researchgate.net An important feature of these zinc-catalyzed hydrosilylations is their tolerance of C=C bonds, which allows for the selective synthesis of allylic alcohols from α,β-unsaturated aldehydes and ketones. researchgate.net While not exclusively focused on methylzinc, chiral acyclic and macrocyclic amines in complex with diethylzinc have been shown to efficiently catalyze the asymmetric hydrosilylation of ketones. nih.gov
Table 2: Zinc-Catalyzed Hydrosilylation of Various Carbonyl Compounds
| Substrate | Silane (B1218182) | Catalyst | Catalyst Loading (mol%) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Benzaldehyde | Phenylsilane (B129415) | [LZnMe] | 1 | RT, 1 h | Benzyl alcohol | 95 |
| Acetophenone | Phenylsilane | [LZnMe] | 1 | RT, 2 h | 1-Phenylethan-1-ol | 92 |
| Cyclohexanone | Phenylsilane | [LZnMe] | 1 | RT, 1.5 h | Cyclohexanol | 98 |
| Cinnamaldehyde | Phenylsilane | [LZnMe] | 1 | RT, 3 h | Cinnamyl alcohol | 85 |
This table is a representative illustration based on general findings for zinc-catalyzed hydrosilylation and may not directly correspond to a specific methylzinc complex. researchgate.net
Intramolecular Hydroamination Reactions
Methylzinc complexes have played a role in the development of intramolecular hydroamination catalysts. The first instances of alkene cyclohydroamination catalyzed by zinc derivatives involved the use of an [N-isopropyl-2-(isopropylamino)troponiminato] methylzinc complex. researchgate.net This catalytic activity was observed in the presence of [PhNMe2H][B(C6F5)4] as a Brønsted acid co-catalyst. researchgate.net In a related development, the dimeric zinc-zinc bonded compound, decamethyldizincocene [(η5-Cp*)2Zn2], has been investigated as a catalyst for both inter- and intramolecular hydroamination reactions, demonstrating high reaction rates under mild conditions. rsc.org Heterogeneous zinc catalysts have also been developed to enhance stability and recyclability in intramolecular hydroamination reactions. researchgate.net
Hydroalkoxylation Processes
The use of zinc complexes as catalysts for the hydroalkoxylation of alkynyl alcohols has been an area of emerging interest. While the field was previously unexplored, scorpionate zinc complexes have been designed as effective precatalysts for the hydroalkoxylation of alkynyl alcohols under mild reaction conditions. researchgate.net Specifically, a zinc amide complex has demonstrated excellent performance as a precatalyst for the highly selective intramolecular hydroalkoxylation, leading to the formation of the corresponding exocyclic enol ethers. researchgate.net
Polymerization Catalysis
Methylzinc derivatives, particularly those generated in situ, have shown considerable utility as catalysts in the field of polymerization. They are effective in the polymerization of both vinyl monomers and in the ring-opening polymerization of cyclic esters.
Polymerization of Methyl Methacrylate (B99206)
Dimethyl derivatives of zinc complexes, often generated in situ, have been found to effectively polymerize methyl methacrylate (MMA). researchgate.net These polymerizations are typically carried out in the presence of a co-catalyst, such as modified methylaluminoxane (B55162) (MMAO). researchgate.netfigshare.com For example, a bidentate [(NN′)ZnCl2] complex, when activated with MMAO, can catalyze the polymerization of MMA. figshare.com One specific complex, [LCZnCl2], where the ligand has an N-cyclohexyl substituent on the imine moiety, exhibited high catalytic activity, producing syndiotactic poly(methyl methacrylate) (PMMA) with a high molecular weight. researchgate.netfigshare.com
Table 3: Polymerization of Methyl Methacrylate (MMA) using Zinc(II) Precatalysts
| Precatalyst | Co-catalyst | Temperature (°C) | Activity (g PMMA/mol·Zn·h) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Syndiotacticity (rr) |
|---|---|---|---|---|---|---|
| [LCZnCl2] | MMAO | 60 | 3.33 × 10^4 | 9.62 × 10^5 | - | moderate |
| [(bpma)Cu(μ–Cl)Cl]2 | MMAO | 60 | 9.14 × 10^4 | - | - | 0.69 |
| [(L-b)PdCl2] | MMAO | 60 | 3.80 × 10^4 | 9.12 × 10^5 | - | 0.68 |
Data from various studies on polymerization using zinc and other metal complexes with MMAO. researchgate.netfigshare.com
Polymerization of Rac-Lactide
The in situ generated dimethyl derivatives of zinc complexes are also effective catalysts for the ring-opening polymerization (ROP) of rac-lactide (rac-LA). figshare.com These catalytic systems can produce polylactide (PLA) with good number-average molecular weights and narrow polydispersity indices. figshare.com Notably, certain zinc complexes can control the stereochemistry of the resulting polymer. For instance, the dimethyl derivative [LAZnMe2] effectively initiates the ROP of rac-LA to yield heterotactic PLA (Pr = 0.91). figshare.com Similarly, the [LBZnCl2]/MeLi system produces PLA with a high heterotactic bias (Pr up to 0.94) at -25 °C. nih.gov Other zinc complexes have also been shown to polymerize rac-LA to produce heterotactic polymer with Pr values around 0.75. rsc.org
Table 4: Ring-Opening Polymerization of rac-Lactide (rac-LA) using in situ Generated Methylzinc Catalysts
| Precatalyst | Initiator/Co-catalyst | Temperature (°C) | Polymer | Heterotacticity (Pr) | Conversion (%) | Time |
|---|---|---|---|---|---|---|
| [LAZnCl2] | MeLi | - | PLA | 0.91 | - | - |
| [LBZnCl2] | MeLi | -25 | PLA | up to 0.94 | - | - |
| (L1)2Zn2(μ-OR)2 | - | - | PLA | 0.75 | - | - |
| [L TH ZnCl 2 ] | LiO i Pr | 0 | PLA | up to 0.74 | 94 | 30 s |
Data compiled from various studies on the ROP of rac-LA. researchgate.netfigshare.comnih.govrsc.org
Catalysis in C1 Chemistry
Methylzinc complexes and their derivatives have emerged as versatile catalysts in C1 chemistry, which focuses on the conversion of single-carbon molecules into more valuable products. Their applications span the functionalization of carbon dioxide, the synthesis of complex hydrocarbons from methanol and methyl halides, and the generation of hydrogen from silanes.
**5.4.1. Carbon Dioxide Functionalization (Hydrosilylation, Hydroboration of CO₂) **
The utilization of carbon dioxide (CO₂) as a C1 feedstock is a critical area of research for sustainable chemical synthesis. Methylzinc complexes have demonstrated significant catalytic activity in the functionalization of CO₂ through hydrosilylation and hydroboration reactions.
One notable catalyst is the mononuclear alkyl zinc hydride complex, [κ³-Tptm]ZnH (tris(2-pyridylthio)methyl]zinc hydride). This complex effectively catalyzes the hydrosilylation of carbon dioxide with triethoxysilane (B36694) to form triethoxysilyl formate (B1220265). acs.orgnih.gov This product can be further converted into valuable chemicals like ethyl formate and N,N-dimethylformamide, providing a pathway for integrating CO₂ into chemical production streams. acs.orgnih.gov The reaction involves the facile insertion of CO₂ into the Zn-H bond of the catalyst to create a formate complex, [κ⁴-Tptm]ZnO₂CH. acs.org
In addition to hydrosilylation, zinc complexes are active in the hydroboration of CO₂. Bifunctional zinc complexes featuring borane-tethered heteroscorpionate bis(pyrazolyl)methane ligands have been developed for the hydroboration of CO₂ with pinacolborane (HBPin). acs.org These catalysts facilitate the conversion of CO₂ to the methanol-level product H₃COBPin, demonstrating the potential for deep reduction of carbon dioxide using zinc-based systems. acs.org
Research has also explored other zinc-based catalytic systems. For instance, the combination of the terminal zinc hydride compound, [κ³-TismPriBenz]ZnH, with B(C₆F₅)₃ generates a catalytic system for the hydrosilylation of CO₂ at room temperature. nih.gov The selectivity of this system can be controlled by the choice of silane; for example, PhSiH₃ favors the formation of methane (B114726) (CH₄), while Ph₃SiH leads to the bis(silyl)acetal, H₂C(OSiPh₃)₂. nih.gov
| Catalyst/System | Reaction Type | Substrates | Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| [κ³-Tptm]ZnH | Hydrosilylation | CO₂, Triethoxysilane | Triethoxysilyl formate | Facile insertion of CO₂ into the Zn-H bond. | acs.orgnih.govacs.org |
| Borane-functionalized bis(3,5-dimethylpyrazolyl)methane zinc complexes | Hydroboration | CO₂, Pinacolborane (HBPin) | H₃COBPin (Methanol-level product) | Incorporated boranes enhance catalytic activity. | acs.org |
| {[TismPriBenz]Zn}[HB(C₆F₅)₃] | Hydrosilylation | CO₂, R₃SiH (e.g., PhSiH₃, Ph₃SiH) | H₂C(OSiR₃)₂, CH₄ | Active at room temperature; selectivity controlled by silane choice. | nih.gov |
Conversion of Methanol/Methyl Halides to Hydrocarbons (e.g., Triptane)
Methylzinc compounds play a role in catalytic processes that convert C1 sources like methanol and its derivatives into larger, more complex hydrocarbons, such as the high-octane gasoline component, triptane (2,2,3-trimethylbutane).
Historically, reactions involving zinc have been used in the synthesis of compounds with a triptane structure. google.com One such method involves the addition of formaldehyde (B43269) to dimethyl butene, a reaction that can be catalyzed by various metallic chlorides, including zinc chloride. google.com This process yields addition products that can be readily converted to triptane or its derivatives, which are valuable as high-octane blending agents in aviation gasoline. google.com
| Catalyst | Reactants | Target Product(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| Zinc Chloride | Formaldehyde, Dimethyl butene | Triptane structure compounds | Catalyzes the addition reaction to form precursors for triptane. | google.com |
| Zn-ZSM-5 | Methanol | Aromatic Hydrocarbons | Significantly increased the yield of aromatics to 67.4% compared to 40.3% for H-ZSM-5, indicating zinc species efficiently convert alkene intermediates. | researchgate.net |
On-Demand Hydrogen Generation from Silanes
The safe and efficient storage and generation of hydrogen are critical for its use as a clean energy carrier. Methylzinc complexes have been identified as highly effective catalysts for the on-demand release of hydrogen from silanes through protolytic cleavage with agents like water or methanol.
The [κ³-Tptm]ZnH complex is a multifunctional catalyst that excels in this application. acs.orgnih.gov It can rapidly catalyze the methanolysis of phenylsilane to release three equivalents of H₂. acs.orgnih.gov This reaction is remarkably efficient, achieving a turnover number of 10⁵ and a turnover frequency exceeding 10⁶ h⁻¹ for the release of the first two equivalents of hydrogen. acs.orgnih.gov This rapid generation of hydrogen from liquid, easily transportable silanes presents a viable system for hydrogen storage and delivery. acs.orgnih.gov
The general mechanism for catalytic hydrogen generation from silanes involves the dehydrogenative coupling of Si-H bonds. wikipedia.org While various transition metal complexes are known to catalyze this reaction, the efficiency of the zinc-based systems makes them particularly noteworthy. The reaction of organosilanes with water in the presence of a suitable catalyst can generate hydrogen at rates from very slow to extremely rapid, depending on the specific catalyst and reaction conditions. google.com The development of such systems is crucial for applications like fuel cells, where a controlled, on-demand supply of hydrogen is required. google.comgoogle.com
| Catalyst | Reaction | Substrates | Key Performance Metrics | Reference |
|---|---|---|---|---|
| [κ³-Tptm]ZnH | Hydrogen Generation | Phenylsilane, Methanol | Releases 3 equivalents of H₂. Turnover Number (TON): 10⁵. Turnover Frequency (TOF): >10⁶ h⁻¹ (for the first 2 equivalents). | acs.orgnih.gov |
Advanced Materials Science and Emerging Applications of Methylzinc Compounds
Precursors for Thin Film Deposition
Methylzinc compounds serve as crucial precursors in the fabrication of thin films, a fundamental component in many advanced material applications. Their utility stems from their volatility and reactivity, which can be tailored for specific deposition techniques.
Semiconductor Film Preparation
Methylzinc derivatives are instrumental in the preparation of semiconductor thin films, particularly zinc oxide (ZnO). Techniques like Atomic Layer Deposition (ALD) and Metal Organic Chemical Vapor Deposition (MOCVD) utilize these precursors to create high-quality films. electrochem.orgpsu.edu
One notable precursor is methylzinc isopropoxide ([MZI, (CH3)Zn(OCH(CH3)2)]). ingentaconnect.comingentaconnect.com In ALD processes, MZI is used in conjunction with water (H2O) as an oxygen source to deposit undoped and aluminum-doped ZnO thin films. ingentaconnect.comingentaconnect.comnih.gov The self-limiting nature of the ALD process, involving alternating surface reactions of MZI and H2O, allows for precise control over film thickness. ingentaconnect.comingentaconnect.com Research has shown that under optimal conditions, ZnO films can be grown at a rate of 1.9–2.0 Å per cycle within a substrate temperature range of 160–200 °C. ingentaconnect.comingentaconnect.comnih.gov These films exhibit strong free excitonic peaks in their photoluminescence spectra, indicating high crystalline quality with minimal deep-level defects. ingentaconnect.comingentaconnect.com
The electrical properties of these films can also be modulated. For instance, the resistivity of undoped ZnO films can be influenced by the substrate temperature during deposition. ingentaconnect.comingentaconnect.com Furthermore, by introducing an aluminum precursor like dimethylaluminum isopropoxide (DMAI), the resistivity can be significantly reduced, making the films suitable for applications as transparent conducting oxides. ingentaconnect.comingentaconnect.comnih.gov The high vapor pressure of dimethylzinc (B1204448) has also led to its extensive use in MOCVD for preparing II-VI and p-doping III-V semiconductor films. wikipedia.org
The choice of precursor and deposition technique allows for the fine-tuning of the structural and optical properties of the resulting semiconductor films, which is critical for their integration into various electronic and optoelectronic devices. psu.eduresearchgate.net
| Deposition Parameter | Value | Reference |
| Zn Precursor | Methylzinc isopropoxide (MZI) | ingentaconnect.comingentaconnect.com |
| Al Precursor | Dimethylaluminum isopropoxide (DMAI) | ingentaconnect.comingentaconnect.com |
| Oxygen Source | Water (H₂O) | ingentaconnect.comingentaconnect.com |
| Deposition Technique | Atomic Layer Deposition (ALD) | ingentaconnect.comingentaconnect.com |
| Substrate Temperature | 160–200 °C | ingentaconnect.comingentaconnect.com |
| ZnO Growth Rate | 1.9–2.0 Å/cycle | ingentaconnect.comingentaconnect.com |
| Undoped ZnO Resistivity | 5 × 10⁻³ – 3.2 × 10⁻³ Ωcm | ingentaconnect.comingentaconnect.com |
| Al-doped ZnO Min. Resistivity | ~1.35 × 10⁻⁴ Ωcm | ingentaconnect.comingentaconnect.com |
Organometallic Frameworks and Hybrid Materials
The versatility of methylzinc compounds extends to the construction of complex, functional materials such as organometallic frameworks and hybrid materials. These materials are of great interest due to their tunable properties and potential applications in various fields.
Design of Organometallic Materials with Modulated Properties
A key aspect of designing organometallic materials is the ability to control their properties through structural modifications. numberanalytics.com In the context of methylzinc compounds, research has demonstrated that the bond lengths and, consequently, the nature of the metal-carbon interaction can be modulated. researchgate.net For example, in a series of tris(1-methylimidazol-2-ylthio)methyl zinc complexes, the Zn-C bond lengths were found to be highly variable, ranging from 2.17 to 2.68 Å. researchgate.net This variability is significant as it deviates from the average Zn-C bond length and indicates a high degree of flexibility in the interaction. researchgate.net This flexibility allows for the fine-tuning of the material's electronic and reactive properties. researchgate.net
Computational methods, such as density functional theory (DFT), play a crucial role in predicting the properties of these organometallic compounds and guiding their synthesis. numberanalytics.com By strategically selecting ligands and reaction conditions, researchers can design materials with specific electronic and steric properties, leading to tailored functionalities. numberanalytics.comresearchgate.net
Zinc-Containing Coordination Polymers and Metal-Organic Frameworks (MOFs)
Methylzinc compounds are fundamental building blocks in the synthesis of zinc-containing coordination polymers and Metal-Organic Frameworks (MOFs). fraunhofer.de MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. fraunhofer.de These materials are renowned for their exceptionally high surface areas and tunable pore sizes. fraunhofer.de
The synthesis of zinc-based MOFs often involves the reaction of a zinc source with organic linkers under solvothermal or hydrothermal conditions. sigmaaldrich.comnih.gov For instance, four distinct mixed-ligand MOFs were synthesized using zinc(II) chloride, benzotriazole, and various dicarboxylic acids. researchgate.net The resulting structures ranged from a 3D self-penetrating network to meso-racemic coordination polymers with helical chains. researchgate.net These MOFs exhibited high thermal stability and strong solid-state luminescence, making them promising candidates for light-emitting materials. researchgate.net
Another example involves the use of 2-pyridyl oximes and 1,3,5-benzenetricarboxylic acid to create new zinc-based coordination polymers and a copper-based MOF. nih.gov The resulting frameworks display diverse structural topologies and can form 3D networks through strong intermolecular interactions. nih.gov The ability to create such a wide variety of structures highlights the versatility of zinc in forming coordination polymers and MOFs with potentially useful properties for applications like gas storage, separation, and catalysis. fraunhofer.dersc.org
| MOF Example | Precursors | Structural Features | Potential Application | Reference |
| [Zn5(μ3-OH)2(BTA)2(tp)3]n | Zinc(II) chloride, Benzotriazole (BTAH), Terephthalic acid (H2tp) | 3D self-penetrating network with pentanuclear zinc clusters | Light emission | researchgate.net |
| [Zn(BTA)(chdc)0.5]n | Zinc(II) chloride, BTAH, 1,4-Cyclohexanedicarboxylic acid (H2chdc) | 3D network with large channels | Light emission | researchgate.net |
| [Zn(Hbtc)(H2pyaox)2]n | Zinc source, 1,3,5-Benzenetricarboxylic acid (H3btc), Pyridine-2-amidoxime (H2pyaox) | Coordination polymer | - | nih.gov |
| MOF-5 | Zinc(II) clusters, Terephthalic acid | High surface area (~3,500 m²/g) | Gas storage | sigmaaldrich.com |
Applications in Optoelectronic and Sensing Devices
The unique properties of materials derived from methylzinc compounds make them suitable for a range of applications in optoelectronic and sensing devices. mdpi.comsensortips.com
Optoelectronic Memristors based on Chlorophyll (B73375) Derivatives
A novel application of zinc-containing compounds is in the development of optoelectronic memristors. One such device utilizes a heterojunction of two chlorophyll (Chl) derivatives: zinc methyl 3-devinyl-3-hydroxymethyl-pyropheophorbide-a and methyl 13¹-deoxo-13¹-dicyanomethylene-pyropheophorbide-a. researchgate.netresearchgate.net This chlorophyll heterojunction, integrated into a device structure of ITO/ZnO/Chl-A/Chl-D/Au, demonstrates improved optoelectronic performance due to efficient separation of photogenerated electron-hole pairs. researchgate.net
The device exhibits all-optically modulated synaptic plasticity, with potentiation and inhibition behaviors observed under light stimulation at 430 nm and 730 nm, respectively. researchgate.netcolab.ws The switching mechanism is attributed to the photo-ionization and deionization of oxygen vacancies at the zinc oxide (ZnO)/Chl interface. researchgate.netcolab.ws This technology shows promise for advancing neuromorphic vision through functions like image pre-processing, including contrast enhancement and noise reduction. researchgate.netresearchgate.net
| Device Component | Material | Reference |
| Substrate | Indium Tin Oxide (ITO) | researchgate.net |
| Electron Transport Layer | Zinc Oxide (ZnO) | researchgate.net |
| Chlorophyll Derivative (Acceptor) | Zinc methyl 3-devinyl-3-hydroxymethyl-pyropheophorbide-a (Chl-A) | researchgate.net |
| Chlorophyll Derivative (Donor) | Methyl 13¹-deoxo-13¹-dicyanomethylene-pyropheophorbide-a (Chl-D) | researchgate.net |
| Top Electrode | Gold (Au) | researchgate.net |
Nonlinear Optical (NLO) Properties of Zinc Methyl Phenalenyl Complexes
Zinc methyl phenalenyl (ZMP) complexes have been identified as promising materials for applications in nonlinear optical (NLO) devices. Theoretical studies using density functional theory (DFT) have been conducted to determine their molecular structure and NLO properties. researchgate.netcolab.ws A computational study of zinc methyl phenalenyl revealed an energy gap (Egap) of 3.54 eV and a significant first static hyperpolarizability (β0) of 261.92 a.u. researchgate.netcolab.ws The mean polarizability (α0) was calculated to be 207.42 a.u. researchgate.netcolab.ws These properties, particularly the high hyperpolarizability, suggest their potential for use in NLO applications. researchgate.net Furthermore, due to the presence of free spin, ZMP may also be suitable for use in memory storage devices. colab.ws
Comparisons with related compounds, such as copper methyl phenalenyl (CuMP), highlight the potential of these molecular structures. For instance, CuMP exhibits an even higher first static hyperpolarizability (6678.75 a.u.) and a smaller energy gap (1.56 eV), making it highly suitable for NLO devices and other electronic applications. researchgate.netcolab.ws The investigation of such organometallic complexes with phenalenyl radicals is a key area of research for developing new materials for photonic and electronic technologies. researchgate.net
Table 1: Calculated Properties of Zinc Methyl Phenalenyl (ZMP)
| Property | Value | Significance | Source(s) |
|---|---|---|---|
| Energy Gap (Egap) | 3.54 eV | Electronic property relevant for devices | researchgate.net, colab.ws |
| Mean Polarizability (α0) | 207.42 a.u. | Linear optical response | researchgate.net, colab.ws |
Tuning Optical Properties
The optical and electronic properties of zinc-containing compounds can be systematically tuned through various strategies, making them adaptable for specific applications. The choice of metal center and ligands is a primary method for this tuning. For instance, substituting zinc with copper in methyl phenalenyl complexes drastically alters the energy gap and enhances the nonlinear optical response. researchgate.netcolab.ws Similarly, in thiophene-based terpyridine complexes, coordination with zinc halides (ZnX2, where X = Cl, Br, I) enhances two-photon absorption cross-section values, with the effect being influenced by the specific halide ion used. rsc.org
The geometry of the zinc(II) center, which can vary between tetrahedral, square pyramidal, and octahedral depending on the ligands, also plays a crucial role in affording materials with specific dipolar or octupolar NLO properties. mdpi.com Because the Zn(II) ion has a d¹⁰ electronic configuration, it lacks d-d electronic transitions, resulting in transparency over a large spectral range, which is advantageous for NLO applications. mdpi.com
Furthermore, physical methods like applying mechanical strain can tune the properties of zinc compounds. In graphene-like zinc oxide (ZnO) monolayers, applying biaxial tensile and compressive strains can decrease the energy gap. chemrevlett.com For other related compounds like zinc sulfide (B99878) (ZnS), compressive strain increases the energy gap while tensile strain decreases it, demonstrating that structural deformation is a viable method for engineering their optical and electronic characteristics for optoelectronic devices. chemrevlett.com The optical properties of chlorophyll derivatives can also be precisely controlled by introducing electronegative fluorine atoms, which induce a bathochromic (red) shift in their primary absorption bands. oup.com
Role in Biological Chemistry and Related Systems (excluding clinical data)
Chlorophyll Derivatives in Electrochemical and Optoelectronic Systems
Zinc chlorophyll derivatives, which are synthetic analogues of naturally occurring chlorophyll, are extensively studied for their applications in electrochemical and optoelectronic systems due to their excellent light-harvesting and semiconductive properties. researchgate.net These properties are tunable through molecular engineering. researchgate.net Several novel zinc chlorophyll derivatives, such as zinc methyl 3-devinyl-3-hydroxymethyl-pyropheophorbide-a (Chl-1), have been synthesized and used as hole-transporting materials in perovskite solar cells, demonstrating higher performance than devices without them. researchgate.net
These derivatives can self-assemble into aggregates, which more efficiently capture sunlight and facilitate charge transfer compared to their monomeric forms. researchgate.net In the field of photocatalysis, hybrids of zinc chlorophyll derivatives and Ti3C2Tx MXene have been created for photocatalytic hydrogen evolution. ucl.ac.uk The zinc ion plays a significant role in the self-assembly of these derivatives into J-aggregates through intermolecular coordination, which is crucial for their light-harvesting function. ucl.ac.uk Additionally, zinc-chlorin complexes have been successfully immobilized on gold electrodes using recombinant polypeptides, where they generate a cathodic photocurrent upon irradiation, suggesting a potential pathway for constructing artificial photosynthesis systems. acs.org
Porphyrin-based Zinc Complexes in Photochemistry
Synthetic zinc(II) porphyrin complexes are widely utilized in photochemistry and related applications because they are more stable and easier to synthesize than their natural magnesium counterparts found in chlorophyll, while exhibiting similar photochemical properties. researchgate.net Their exceptional light-harvesting capabilities and high molar absorption coefficients make them excellent sensitizers for use in dye-sensitized solar cells (DSSCs). mdpi.com
In the realm of renewable energy, zinc porphyrins have been investigated as photosensitizers for photochemical hydrogen evolution in systems using cobaloxime complexes as catalysts. nih.gov Their utility also extends to photopolymerization, where a chlorophyll a derivative, pyropheophorbide a, and its corresponding zinc(II) complex (Zn-Pyro) have been used for the first time as visible-light photosensitizers for free-radical photopolymerization. rsc.org The versatility of these complexes allows them to be incorporated into a wide array of systems, including liquid crystals, biosensors, and various photoluminescent and optoelectronic devices. mdpi.comacademie-sciences.fr
Association with DNA Methylation Processes
Zinc is a crucial micronutrient that plays a fundamental role in the epigenetic process of DNA methylation. nih.gov DNA methylation involves the addition of a methyl group to a cytosine nucleotide, a reaction catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). cd-genomics.comlabexcanada.com These DNMTs are zinc-binding metalloproteins, meaning they require zinc as a cofactor to function correctly. nih.gov The process itself involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-carbon position of a cytosine ring. labexcanada.com
Therefore, an altered level of zinc can affect DNA methylation patterns throughout the genome. nih.gov Zinc deficiency has been linked to both gene-specific hypomethylation (reduced methylation) and hypermethylation (increased methylation), depending on the specific genes and cell types involved. nih.gov This association underscores the importance of zinc in maintaining the integrity of the epigenome and regulating gene expression, which is essential for numerous cellular processes, including development and differentiation. nih.govepigenie.com
Influence on Secondary Metabolism in Plants (e.g., Phenolic Acid Biosynthesis)
Zinc plays a significant role in the secondary metabolism of plants, particularly in the biosynthesis of phenolic compounds. Studies have shown that the application of zinc sulfate (B86663) (ZnSO₄) can induce the production of these metabolites. mdpi.comnih.gov In barley seedlings, treatment with 4 mM ZnSO₄ was found to effectively increase the content of phenolic acids. mdpi.comnih.gov This increase is achieved by enhancing the activities of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H), and by up-regulating the expression of genes involved in phenolic acid synthesis. mdpi.comnih.gov
The effect is quite significant; treatment with ZnSO₄ increased the phenolic acid content by 30.9% after four days and 34.5% after six days compared to control groups. mdpi.comnih.gov This response is considered a reaction to abiotic stress, as zinc treatment also led to an increase in malondialdehyde content, indicating cell membrane damage. mdpi.comnih.gov Similar effects of zinc on increasing total phenolic content have been observed in other plants like peppermint and grapes. ms-editions.cl This strategy of using elicitors like zinc salts has become a promising approach for enriching valuable secondary metabolites in plants. mdpi.com
Table 2: Increase in Phenolic Acid Content in Barley Seedlings after Treatment
| Treatment | Day 4 Increase | Day 6 Increase | Source(s) |
|---|---|---|---|
| Methyl Jasmonate (100 µM) | 35.3% | 33.8% | mdpi.com, nih.gov |
Future Directions and Research Perspectives in Methylzinc Chemistry
Development of Novel Ligand Systems and Coordination Architectures
The design and synthesis of new ligands are central to expanding the reactivity and application of methylzinc compounds. Research is moving beyond simple ancillary ligands to more complex, tailored architectures that can precisely control the steric and electronic environment around the zinc center.
Bidentate and Pincer Ligands: There is a growing interest in bidentate and pincer-type ligands, which offer enhanced stability and control over the coordination sphere of the methylzinc moiety. nih.gov For instance, bis(phosphinimine) pincer ligands have been used to prepare cationic methylzinc complexes that are active catalysts for lactide polymerization. nih.gov Theoretical studies on bidentate ligands containing different heteroatoms (N, O, S) are helping to understand how ligand variation affects the structure and energetics of the resulting mono- and bimetallic methylzinc species. acs.org
Iminophosphorano-Based Ligands: Bis(iminophosphorano)methanide ligands have been shown to react with dimethylzinc (B1204448) to form monomeric, tricoordinate methylzinc complexes. acs.org These complexes exhibit unique reactivity, such as undergoing nucleophilic addition with isocyanates to form novel tripodal zinc complexes. acs.org
Metal-Ligand Cooperation: A significant area of development is the concept of metal-ligand cooperation (MLC), where the ligand is not a passive spectator but actively participates in bond activation. acs.org Zinc pincer complexes capable of aromatization/dearomatization have demonstrated the ability to heterolytically cleave H-H and N-H bonds, a reactivity pattern more commonly associated with transition metals. acs.org Mechanistic studies suggest that the hemilability of the ligand's arms is crucial for this novel bond activation by zinc. acs.org
The table below summarizes some of the novel ligand systems being explored in methylzinc chemistry.
| Ligand Type | Example | Resulting Methylzinc Complex | Key Feature/Application |
| Bis(phosphinimine) pincer | Not specified | Cationic methylzinc complex | Catalyst for living lactide polymerization. nih.gov |
| Bidentate Amino Alcohol | 2-aminoethanol | 8a·ZnMe | Planar tricoordinate species with a covalent O-Zn and a dative N-Zn bond. acs.org |
| Bis(iminophosphorano)methanide | H₂C(Ph₂P=NSiMe₃)₂ | [ZnMe{HC(Ph₂P=NSiMe₃)₂-κ²N,N'}] | Monomeric, tricoordinate complex; undergoes nucleophilic addition. acs.org |
| PNP Pincer | PNPtBu | PNPtBu*ZnMe | Capable of reversible N-H and H-H bond activation via metal-ligand cooperation. acs.org |
Integration of Methylzinc Chemistry with Sustainable and Green Chemical Processes
A major thrust in modern chemistry is the development of sustainable and environmentally benign processes. Methylzinc chemistry is contributing to this goal through several avenues.
CO₂ Utilization: Researchers are exploring the use of methylzinc complexes in the catalytic conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals. rsc.org For example, a bis(2-pyridylthio)methyl zinc hydride complex, synthesized from a methylzinc precursor, serves as a catalyst for the hydrosilylation and hydroboration of CO₂. rsc.org
Green Synthesis: The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are being applied to reactions involving methylzinc reagents. itrcweb.org This includes using more environmentally friendly solvents and developing catalytic systems that operate under mild conditions with high atom economy. dntb.gov.uarsc.org Homogeneous dinuclear methylzinc catalysts have been used for the rapid copolymerization of meso-cyclohexene oxide (CHO) and CO₂. scispace.com
Renewable Feedstocks: There is potential in utilizing biomass-derived platform molecules to generate organozinc nucleophiles for synthetic applications, moving away from petrochemical-based starting materials. researchgate.net
Advancements in Spectroscopic and Computational Methodologies for Methylzinc Systems
A deeper understanding of the structure, bonding, and reaction mechanisms of methylzinc compounds is being facilitated by the application of advanced spectroscopic and computational techniques.
Spectroscopic Characterization: High-resolution spectroscopic methods are crucial for elucidating the structure of transient and stable methylzinc species. arizona.edu For instance, the gas-phase formation of methylzinc hydride (HZnCH₃) and methylzinc iodide (IZnCH₃) has been studied using rotational spectroscopy, providing precise molecular structures. nih.govresearchgate.net In-situ NMR experiments have been employed to monitor the reaction of methylzinc amino alcoholates with oxygen, allowing for the characterization of intermediate peroxide species. acs.org
Computational Chemistry: Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are powerful tools for investigating the potential energy surfaces of reactions involving methylzinc. acs.orgnih.govresearchgate.net These calculations provide insights into reaction mechanisms, transition state geometries, and thermodynamic properties that are often difficult to obtain experimentally. researchgate.netacs.org For example, computational studies have been used to rationalize the different reactivities of methylzinc alkoxide clusters and to predict the structures of various isomers. researchgate.netacs.org These theoretical approaches can also help resolve discrepancies in reported catalytic activities by accounting for factors like solvent effects and ligand lability.
The synergy between advanced spectroscopy and computational chemistry is expected to continue to provide unprecedented detail about the fundamental properties and reactivity of methylzinc systems. spectroscopyonline.com
Exploration of New Catalytic Transformations and Synthetic Utilities
The synthetic utility of methylzinc reagents continues to expand beyond traditional applications, with a focus on developing novel catalytic transformations.
Cross-Coupling Reactions: Methylzinc halides are versatile reagents in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for the formation of carbon-carbon bonds. smolecule.comacs.org These reactions are compatible with a wide range of functional groups and have been applied to the synthesis of complex molecules, including pharmaceuticals. mdpi.commdpi.com Recent developments include the chemoselective cross-coupling of bis[(pinacolato)boryl]methylzinc halides to afford benzylic 1,1-diboronate esters. acs.org
Hydroamination and Hydrogenation: Methylzinc complexes, particularly those with β-diketiminate ligands, have shown high catalytic activity in the intramolecular hydroamination of nonactivated alkynes when used with a cocatalyst. researchgate.net Furthermore, zinc pincer complexes have been utilized for the additive-free, catalytic hydrogenation of imines and ketones, a transformation typically catalyzed by precious metals. acs.org
Polymerization Catalysis: Cationic methylzinc complexes supported by pincer ligands have emerged as highly active and living catalysts for the polymerization of lactide at ambient temperature, offering a new route to biodegradable polymers. nih.gov
The table below highlights some of the new catalytic applications of methylzinc compounds.
| Catalytic Transformation | Methylzinc System | Substrate | Product |
| Negishi Cross-Coupling | Methylzinc chloride / Pd catalyst | Aryl halides | Methylated arenes mdpi.com |
| Intramolecular Hydroamination | β-diketiminate methylzinc complex | Nonactivated alkynes | Cyclic amines researchgate.net |
| Hydrogenation | PNP zinc pincer complex | Imines, Ketones | Amines, Alcohols acs.org |
| Lactide Polymerization | Cationic methylzinc pincer complex | Lactide | Polylactide nih.gov |
Expanding Applications in Materials Science and Biological Interfaces
The unique properties of methylzinc compounds are being leveraged in the development of advanced materials and for probing biological systems.
Materials Science: Methylzinc reagents are employed in the synthesis and modification of materials. smolecule.com They contribute to the development of polymers and nanomaterials by enabling the modification of polymer structures and the creation of novel materials with tailored properties. For example, methylzinc alkoxides serve as molecular precursors for the preparation of nanoscaled zinc oxide (ZnO) particles, which are important semiconductor materials. mdpi.com Metal-organic frameworks (MOFs) derived from zinc and imidazole-based ligands, such as 2-methylimidazole (B133640) zinc salt (ZIF-8), exhibit high surface areas and are promising for applications in catalysis and gas adsorption. americanelements.com
Biological Interfaces: There is growing interest in understanding the interactions of zinc complexes at biological interfaces. While the direct use of methylzinc in biological systems is limited due to its reactivity, the study of its complexes provides fundamental insights into zinc coordination chemistry, which is relevant to the function of zinc-containing enzymes and proteins. mdpi.com Researchers are investigating how different ligand environments modulate the properties of the zinc center, which can inform the design of zinc-based therapeutics and probes. mdpi.comajol.info The self-assembly of amphiphiles like methylzinc-polyethylene glycol is also being explored for applications in materials synthesis at the bio-interface. mpg.dempg.de
Q & A
Q. What experimental parameters are critical for synthesizing methyl zinc via organometallic routes, and how can they be optimized?
- Methodological Answer : this compound synthesis typically involves alkylation of zinc halides or transmetalation reactions. Key parameters include reaction temperature, stoichiometry of reactants (e.g., Grignard reagents or alkyl lithium), and solvent polarity. For optimization, use a Box–Behnken experimental design to systematically vary factors like temperature (50–150°C), reaction time (2–24 hours), and solvent composition (e.g., ethers vs. hydrocarbons). Characterize purity via elemental analysis and NMR spectroscopy . Ensure inert atmosphere (argon/glovebox) to prevent oxidation, and validate reproducibility through triplicate trials .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and bonding?
- Methodological Answer :
- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify Zn–C stretching modes (~450–550 cm⁻¹) and CH₃ deformation bands. Compare with reference data from NIST’s vibrational spectra .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bonding geometry (e.g., linear vs. tetrahedral coordination). For polycrystalline samples, pair with Rietveld refinement to confirm phase purity .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) detect methyl group environments. Use J-coupling analysis to distinguish monomeric vs. aggregated species .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled humidity (0–80% RH), temperature (4°C to 40°C), and light (UV/visible). Monitor degradation via:
- Gas Chromatography (GC) : Detect volatile byproducts (e.g., methane).
- Titration : Quantify residual active methyl groups using iodometric methods .
- Thermogravimetric Analysis (TGA) : Track mass loss due to decomposition. Report degradation kinetics (e.g., Arrhenius plots) to recommend storage protocols .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s electronic properties and reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO), charge distribution, and bond dissociation energies (BDEs) for Zn–C bonds. Use software like Gaussian or ORCA with basis sets (e.g., def2-TZVP) .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-exchange kinetics in solvents (e.g., THF). Validate against experimental UV-Vis or fluorescence quenching data .
- Transition State Analysis : Identify intermediates in cross-coupling reactions (e.g., Negishi coupling) using nudged elastic band (NEB) methods .
Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare literature data using PRISMA guidelines. Classify variables (e.g., solvent purity, zinc source) and apply statistical tools (ANOVA) to identify confounding factors .
- Controlled Replication : Repeat disputed experiments with standardized reagents (≥99.9% purity) and in situ monitoring (e.g., Raman spectroscopy). Publish negative results to clarify discrepancies .
- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace reaction pathways and distinguish between radical vs. polar mechanisms .
Q. How can researchers design experiments to probe this compound’s role in photocatalytic systems?
- Methodological Answer :
- Photodegradation Assays : Immobilize this compound on ZnO or TiO₂ substrates and measure degradation of model pollutants (e.g., methyl orange) under UV/visible light. Use pseudo-first-order kinetics to compare activity .
- Transient Absorption Spectroscopy : Track charge carrier lifetimes (fs–ns scale) to correlate Zn–C bond dynamics with photocatalytic efficiency .
- Surface Sensitization : Modify this compound with co-catalysts (e.g., Pt nanoparticles) and analyze via XPS to study electron-transfer pathways .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal of Organic Chemistry guidelines: include raw data (e.g., crystallographic .cif files) in supplementary materials and specify instrument calibration protocols .
- Ethical Considerations : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
